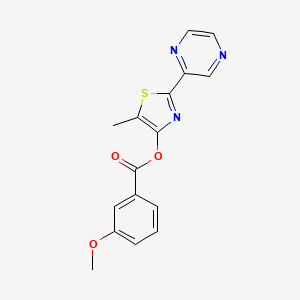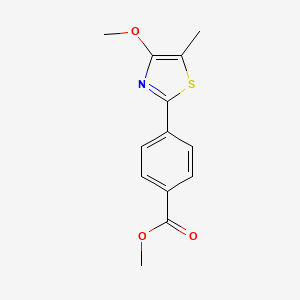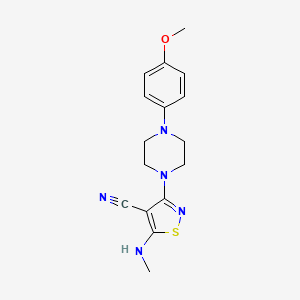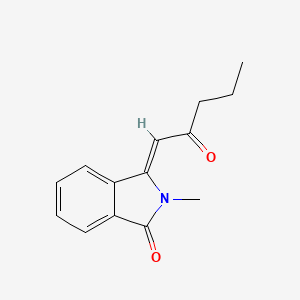
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one
Descripción general
Descripción
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one, also known as MI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MI belongs to the class of isoindolinones, which have been reported to possess diverse biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one has been reported to have various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to have anti-inflammatory and anti-viral activities. This compound has been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme. This compound has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting various cellular pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been reported to have anti-cancer and anti-inflammatory activities. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been reported to have neuroprotective effects and can potentially prevent neuronal cell death. This compound has also been shown to inhibit the replication of HIV-1 by targeting the viral integrase enzyme.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one in lab experiments is its diverse biological activities. This compound has been shown to have anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties, making it a promising compound for various research applications. Another advantage of using this compound is its relatively simple synthesis method. This compound can be synthesized using a multi-step process starting from commercially available starting materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This compound is soluble in organic solvents such as DMSO and DMF, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one. One direction is to investigate the structure-activity relationship of this compound and its analogs. By synthesizing and testing various analogs of this compound, researchers can identify compounds with improved biological activities and selectivity. Another direction is to investigate the potential of this compound in combination therapy. This compound has been shown to enhance the activity of other anti-cancer drugs such as cisplatin and doxorubicin. Combining this compound with other drugs can potentially improve the efficacy of cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Propiedades
IUPAC Name |
(3Z)-2-methyl-3-(2-oxopentylidene)isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-6-10(16)9-13-11-7-4-5-8-12(11)14(17)15(13)2/h4-5,7-9H,3,6H2,1-2H3/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZVIOAYNCUYAP-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)/C=C\1/C2=CC=CC=C2C(=O)N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



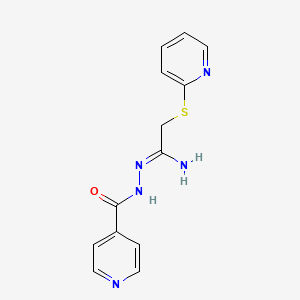
![4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3127228.png)

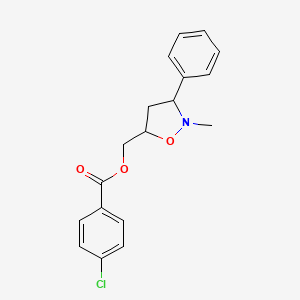
![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarbonitrile](/img/structure/B3127240.png)
![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)
![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)


![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate](/img/structure/B3127282.png)

